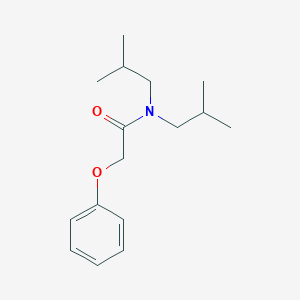![molecular formula C15H12ClN3OS2 B263194 N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use as an anti-malarial drug.
Mecanismo De Acción
The mechanism of action of N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the heme detoxification pathway in the malaria parasite. This leads to the accumulation of toxic heme within the parasite, ultimately leading to its death.
Biochemical and Physiological Effects:
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been shown to have low toxicity in vitro and in vivo. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide in lab experiments is its potent activity against the malaria parasite. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use.
Direcciones Futuras
There are several future directions for research on N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide. One direction is to further elucidate the mechanism of action of this compound. Additionally, further studies are needed to optimize the use of this compound as an anti-malarial drug, including studies on its efficacy and safety in humans. Finally, there is potential for the use of this compound in the treatment of other parasitic diseases, which should be explored further.
Métodos De Síntesis
The synthesis of N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide involves the reaction of 7-chloro-4-quinolinyl thiol with 2-bromoacetophenone in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-aminothiazole to yield the final product.
Aplicaciones Científicas De Investigación
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use as an anti-malarial drug. In vitro studies have shown that this compound has potent activity against the malaria parasite. Additionally, this compound has also been shown to have activity against other parasitic diseases such as leishmaniasis and trypanosomiasis.
Propiedades
Nombre del producto |
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C15H12ClN3OS2 |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
N-[4-[(7-chloroquinolin-4-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H12ClN3OS2/c1-9(20)18-15-19-11(8-22-15)7-21-14-4-5-17-13-6-10(16)2-3-12(13)14/h2-6,8H,7H2,1H3,(H,18,19,20) |
Clave InChI |
CYQZOYLUMWVIQE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C3C=CC(=CC3=NC=C2)Cl |
SMILES canónico |
CC(=O)NC1=NC(=CS1)CSC2=C3C=CC(=CC3=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)





![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)


![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)